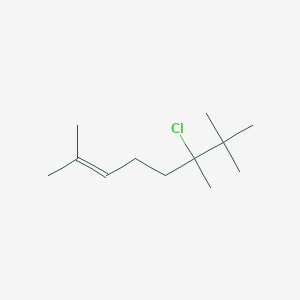
6-Chloro-2,6,7,7-tetramethyloct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,6,7,7-tetramethyloct-2-ene is an organic compound with the molecular formula C12H21Cl It is characterized by the presence of a chlorine atom and multiple methyl groups attached to an octene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,6,7,7-tetramethyloct-2-ene typically involves the chlorination of a suitable precursor. One common method is the chlorination of 2,6,7,7-tetramethyloct-2-ene using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,6,7,7-tetramethyloct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,6,7,7-tetramethyloct-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-2,6,7,7-tetramethyloct-2-ene depends on its specific application. In chemical reactions, the chlorine atom can act as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2,6-dimethylhept-2-ene: Similar structure but with fewer methyl groups.
2-Chloro-2,6-dimethylacetanilide: Contains a similar chlorine and methyl substitution pattern but with different functional groups.
Uniqueness
6-Chloro-2,6,7,7-tetramethyloct-2-ene is unique due to its specific arrangement of chlorine and multiple methyl groups, which can influence its reactivity and interactions in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
80325-40-2 |
|---|---|
Molekularformel |
C12H23Cl |
Molekulargewicht |
202.76 g/mol |
IUPAC-Name |
6-chloro-2,6,7,7-tetramethyloct-2-ene |
InChI |
InChI=1S/C12H23Cl/c1-10(2)8-7-9-12(6,13)11(3,4)5/h8H,7,9H2,1-6H3 |
InChI-Schlüssel |
QHYXXHSATOOYAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C(C)(C)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


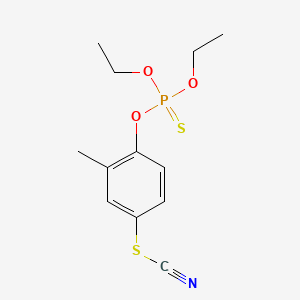
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
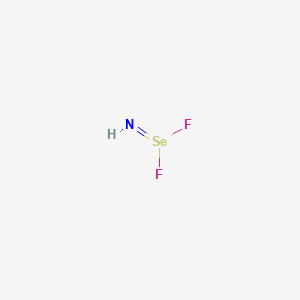

silane](/img/structure/B14427335.png)
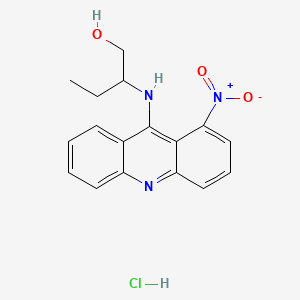


![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
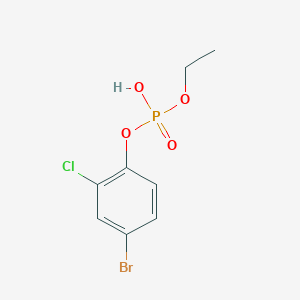
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
